molecular formula C14H28N2O2 B14570911 N~2~-(2,2-Dimethylpropanoyl)-N-propan-2-ylnorleucinamide CAS No. 61476-24-2

N~2~-(2,2-Dimethylpropanoyl)-N-propan-2-ylnorleucinamide

Cat. No.: B14570911
CAS No.: 61476-24-2
M. Wt: 256.38 g/mol
InChI Key: YOSDXQRIFCGVPU-UHFFFAOYSA-N
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Description

N~2~-(2,2-Dimethylpropanoyl)-N-propan-2-ylnorleucinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylpropanoyl group and a propan-2-yl group attached to a norleucinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,2-Dimethylpropanoyl)-N-propan-2-ylnorleucinamide typically involves the following steps:

    Formation of the Norleucinamide Backbone: The initial step involves the preparation of the norleucinamide backbone through the reaction of norleucine with an appropriate amine under controlled conditions.

    Introduction of the Dimethylpropanoyl Group: The dimethylpropanoyl group is introduced via an acylation reaction using 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Propan-2-yl Group: The final step involves the alkylation of the amide nitrogen with a propan-2-yl halide under basic conditions.

Industrial Production Methods

Industrial production of N2-(2,2-Dimethylpropanoyl)-N-propan-2-ylnorleucinamide may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,2-Dimethylpropanoyl)-N-propan-2-ylnorleucinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide nitrogen can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amides and amines.

    Substitution: Substituted amides with various functional groups.

Scientific Research Applications

N~2~-(2,2-Dimethylpropanoyl)-N-propan-2-ylnorleucinamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-(2,2-Dimethylpropanoyl)-N-propan-2-ylnorleucinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity and alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethylpropanoyl)-β-phenyl-L-phenylalanyl-L-leucyl-L-α-aspartyl-L-isoleucyl-L-isoleucyl-L-tryptophan
  • N-(2,2-Dimethylpropanoyl)alanyl chloride
  • N-[(2,2-Dimethylpropanoyl)sulfanyl]benzamide

Uniqueness

N~2~-(2,2-Dimethylpropanoyl)-N-propan-2-ylnorleucinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylpropanoyl group and a propan-2-yl group attached to a norleucinamide backbone differentiates it from other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

61476-24-2

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

2-(2,2-dimethylpropanoylamino)-N-propan-2-ylhexanamide

InChI

InChI=1S/C14H28N2O2/c1-7-8-9-11(12(17)15-10(2)3)16-13(18)14(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,17)(H,16,18)

InChI Key

YOSDXQRIFCGVPU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC(C)C)NC(=O)C(C)(C)C

Origin of Product

United States

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